what is the structure of rac N-Benzyl Nebivolol
what is the structure of rac N-Benzyl Nebivolol
An In-depth Technical Guide to the Structure of rac N-Benzyl Nebivolol
This guide provides a comprehensive technical overview of racemic N-Benzyl Nebivolol, a critical intermediate in the synthesis of the antihypertensive drug Nebivolol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's intricate stereochemistry, synthesis, and structural characterization, underpinned by established scientific principles and methodologies.
Introduction: The Significance of a Precursor
Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1-adrenergic receptors and its vasodilating properties mediated by nitric oxide.[1][2][3] Its molecular architecture is notable for containing four chiral centers, making its stereoselective synthesis a significant challenge.[1][4] The clinically administered drug is a racemic mixture of the (d)-SRRR and (l)-RSSS enantiomers.[1][2] N-Benzyl Nebivolol serves as a key protected intermediate in many synthetic routes. The benzyl group acts as a protecting agent for the secondary amine, preventing unwanted side reactions and guiding the stereochemical outcome of the synthesis before its ultimate removal to yield the final active pharmaceutical ingredient.[5][6][7] Understanding the structure of this precursor is paramount to controlling the purity and isomeric composition of the final drug product.
Part 1: Molecular Architecture and Stereochemical Complexity
The fundamental identity of rac N-Benzyl Nebivolol is defined by its chemical formula and intricate three-dimensional arrangement. It is composed of two 6-fluorochroman moieties linked by a central N-benzylated amino-ethanol chain.[8][9]
| Property | Value | Source(s) |
| IUPAC Name | 2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | [8][10] |
| Molecular Formula | C₂₉H₃₁F₂NO₄ | [8][11] |
| Molecular Weight | 495.56 g/mol | [8][9][11] |
| CAS Number | 929706-85-4 | [8][11][12] |
The Four Chiral Centers
The complexity of Nebivolol chemistry originates from its four stereocenters, which theoretically give rise to 16 possible stereoisomers. However, due to the molecule's inherent symmetry, this number is reduced to 10 distinct stereoisomers (four pairs of enantiomers, or dl forms, and two meso forms).[4][13] The synthesis of N-Benzyl Nebivolol is designed to produce the specific diastereomeric pair that, upon debenzylation, yields the desired racemic mixture of (d)-SRRR-Nebivolol and (l)-RSSS-Nebivolol.[13][14]
Caption: 2D structure of N-Benzyl Nebivolol with the four chiral centers highlighted (*).
The synthesis is not merely about creating a racemic mixture but about creating the correct racemic mixture of diastereomers. The reaction pathways are designed to selectively form the (SRRR)-N-Benzyl Nebivolol and (RSSS)-N-Benzyl Nebivolol isomers, which are themselves enantiomers of each other.
Caption: General synthetic workflow for the preparation of rac-Nebivolol via N-Benzyl Nebivolol.
Part 3: Structural Elucidation and Analytical Characterization
Confirming the structure and purity of synthesized rac N-Benzyl Nebivolol is a self-validating system that relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they build a complete and trustworthy profile of the molecule.
| Analytical Technique | Purpose in N-Benzyl Nebivolol Analysis |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and, with a chiral column, to separate and quantify the different stereoisomers. [3][14][15] |
| Mass Spectrometry (MS) | To confirm the molecular weight (m/z) of the parent ion and to study its fragmentation patterns, which provides evidence of the core structure. [16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide a detailed map of the molecule's atomic connectivity (¹H and ¹³C NMR), confirming the presence of the benzyl group, two distinct fluoro-chroman systems, and the correct number of protons and carbons. |
Experimental Protocols: A Validating Framework
Protocol 1: HPLC Purity and Isomeric Distribution Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: For general purity, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used. For stereoisomer separation, a specialized chiral column (e.g., Chiralpak AD) is required. [15]3. Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer, optimized to achieve separation.
-
Detection: UV detection at a wavelength where the chromophores exhibit strong absorbance (e.g., 282 nm). [18]5. Analysis: The retention time of the main peak is compared to a reference standard. The peak area percentage is used to calculate purity. With a chiral column, the relative peak areas of the different isomers are determined.
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is typically used to generate the protonated molecule [M+H]⁺.
-
Analysis: The mass-to-charge ratio (m/z) of the most abundant ion is checked against the theoretical exact mass of N-Benzyl Nebivolol (C₂₉H₃₁F₂NO₄, theoretical [M+H]⁺ ≈ 496.23). [8]4. Tandem MS (MS/MS): The parent ion is fragmented to produce a characteristic pattern that can be used to confirm the identity of the molecule by identifying key structural components, such as the loss of the benzyl group or fragments of the chroman rings. [17]
Caption: Integrated analytical workflow for the structural validation of rac N-Benzyl Nebivolol.
Part 4: The Final Transformation: Debenzylation
The final step in the synthesis is the removal of the N-benzyl protecting group to unmask the secondary amine of the Nebivolol molecule. This is a critical transformation that must proceed cleanly and without affecting the four sensitive chiral centers.
Protocol 3: Catalytic Hydrogenation for Debenzylation
-
Reaction Setup: Pure rac N-Benzyl Nebivolol is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol.
-
Catalyst: A palladium on activated carbon catalyst (Pd/C, usually 10%) is added to the solution. [5][6]This heterogeneous catalyst is highly effective for cleaving benzyl-nitrogen bonds.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure (e.g., 3-6 kg), and stirred. [6]4. Monitoring: The reaction is monitored by HPLC until the starting material is completely consumed.
-
Workup: The catalyst is removed by filtration. The resulting Nebivolol base can then be isolated or converted directly to its hydrochloride salt by treatment with hydrochloric acid. [5][6]
Conclusion
rac N-Benzyl Nebivolol is more than a mere synthetic waypoint; it is the carefully constructed, stereochemically defined precursor to a vital cardiovascular therapeutic. Its structure embodies the challenges of multi-center stereocontrol inherent in modern pharmaceutical synthesis. A thorough understanding of its molecular architecture, the logic behind its synthesis, and the rigorous analytical methods used for its characterization provides the foundation for the reliable and safe production of Nebivolol. This guide has outlined these core technical aspects, providing a framework for researchers and developers working with this complex and important molecule.
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An improved process for the preparation of nebivolol hydrochloride. (Publication No. EP2163551A1). European Patent Office. [Link]
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Stereochemical comparison of nebivolol with other β-blockers. ResearchGate. [Link]
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N-Benzyl (-)-Nebivolol (CAS 1199945-26-0). Pharmaffiliates. [Link]
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Studzińska, S., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 732. [Link]
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Jackson, G., et al. (2001). Stereochemical Comparison of Nebivolol With Other Beta-Blockers. Drugs, 61(Suppl 2), 1-11. [Link]
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Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025). Gilson Inc.[Link]
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Studzińska, S., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. PubMed. [Link]
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Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan. Systematic Reviews in Pharmacy, 12(1), 845-853. [Link]
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